

Application Notes and Protocols for Sodium Aescinate and Amentoflavone in Animal Models

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Compound of Interest

Compound Name: SAAVE

Cat. No.: B1168920

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Disclaimer: Extensive literature searches did not identify a specific combination therapy or product referred to as "**SAAVE**" (Sodium Aescinate and Amentoflavone). Therefore, this document provides detailed application notes and protocols for the individual use of Sodium Aescinate and Amentoflavone in animal models based on available scientific research.

Part 1: Sodium Aescinate

Application Notes

Sodium Aescinate, a triterpenoid saponin extracted from horse chestnut seeds, is well-documented for its anti-inflammatory, anti-edematous, and neuroprotective properties.[1][2][3][4] In animal models, it has been investigated for its therapeutic potential in conditions such as traumatic brain injury, neuroinflammation, neuropathic pain, and pancreatitis.[1][2][5] Its primary mechanism of action involves the inhibition of inflammatory pathways, notably the NF- κ B and JNK/p38 signaling cascades.[1][5]

Quantitative Data Summary

Animal Model	Species	Dosage	Administration Route	Therapeutic Effect
Chronic Pancreatitis	Mouse	2 mg/kg/day	Intraperitoneal	Alleviated pancreatic fibrosis
Neuropathic Pain	Mouse	40 µg/L	Intrathecal	Reduced mechanical allodynia and heat hyperalgesia
Ear Swelling	Mouse	1.8, 3.6, 7.2 mg/kg	Intravenous	Dose-dependent inhibition of swelling
Vascular Irritation	Rabbit	1.3 mg/kg	Intravenous	Evaluation of liposomal formulation safety[6]
Acute Toxicity (LD50)	Mouse	9.04 mg/kg (liposomal)	Intravenous	Determination of lethal dose[6]

Experimental Protocols

1. Chronic Pancreatitis Model in Mice

- Objective: To evaluate the anti-fibrotic effects of Sodium Aescinate in a caerulein-induced chronic pancreatitis model.
- Animal Model: Male C57BL/6 mice (6-7 weeks old, 20-22 g).
- Materials:
 - Sodium Aescinate (SA)
 - Caerulein

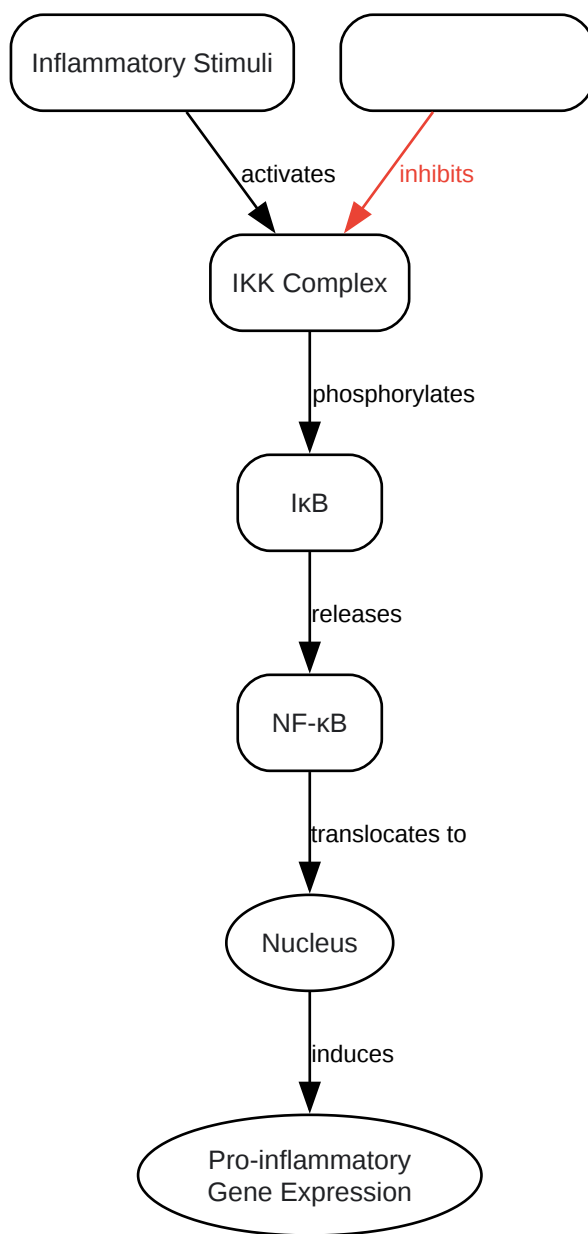
- Sterile Saline
- Procedure:
 - Induce chronic pancreatitis by intraperitoneal injection of caerulein (50 µg/kg) three times a week for eight weeks.
 - Prepare Sodium Aescinate solution by dissolving it in sterile saline.
 - From week 5 to week 8, administer Sodium Aescinate (2 mg/kg) via intraperitoneal injection once daily.[7]
 - The control group receives an equivalent volume of saline.
 - At the end of the 8-week period, euthanize the mice and collect pancreatic tissue for histological and molecular analysis.

2. Neuropathic Pain Model in Mice

- Objective: To assess the analgesic effects of Sodium Aescinate in a chronic constriction injury (CCI) model of neuropathic pain.[5]
- Animal Model: Male mice.
- Materials:
 - Sodium Aescinate (SA)
 - Vehicle (e.g., sterile saline)
- Procedure:
 - Induce chronic constriction injury of the sciatic nerve.
 - Administer Sodium Aescinate (40 µg/L) via intrathecal injection.[5]
 - Assess behavioral responses to mechanical and thermal stimuli (e.g., von Frey filaments and Hargreaves test) at baseline and various time points post-injection.

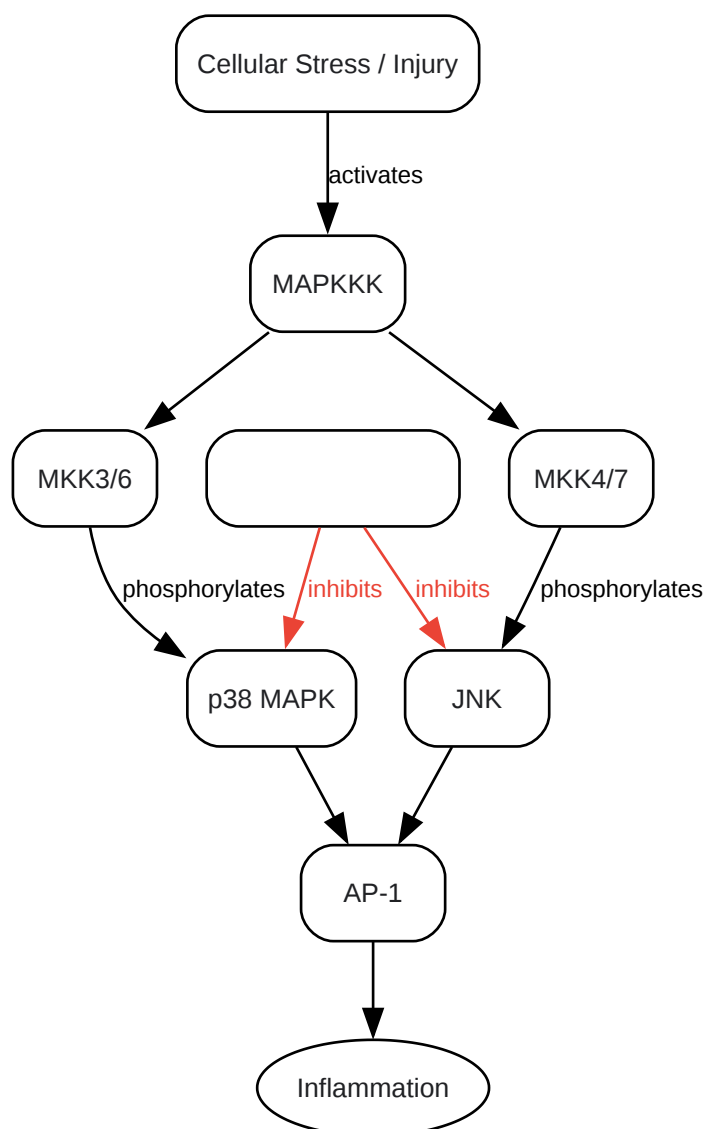
- Collect spinal cord tissues for analysis of inflammatory markers and signaling pathway activation.[5]

Signaling Pathway Diagrams



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Caption: Inhibition of the NF-κB signaling pathway by Sodium Aescinate.



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Caption: Inhibition of the JNK/p38 MAPK signaling pathway by Sodium Aescinate.

Part 2: Amentoflavone

Application Notes

Amentoflavone is a naturally occurring biflavonoid found in various plants. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. A significant challenge in the in vivo application of Amentoflavone is its low oral bioavailability. [7] Therefore, the choice of administration route is critical for achieving therapeutic concentrations in animal models.

Quantitative Data Summary

Animal Model	Species	Dosage	Administration Route	Bioavailability
Pharmacokinetic Study	Rat	300 mg/kg	Oral Gavage	0.04% ± 0.01%
Pharmacokinetic Study	Rat	10 mg/kg	Intravenous	-
Pharmacokinetic Study	Rat	10 mg/kg	Intraperitoneal	77.4% ± 28.0%

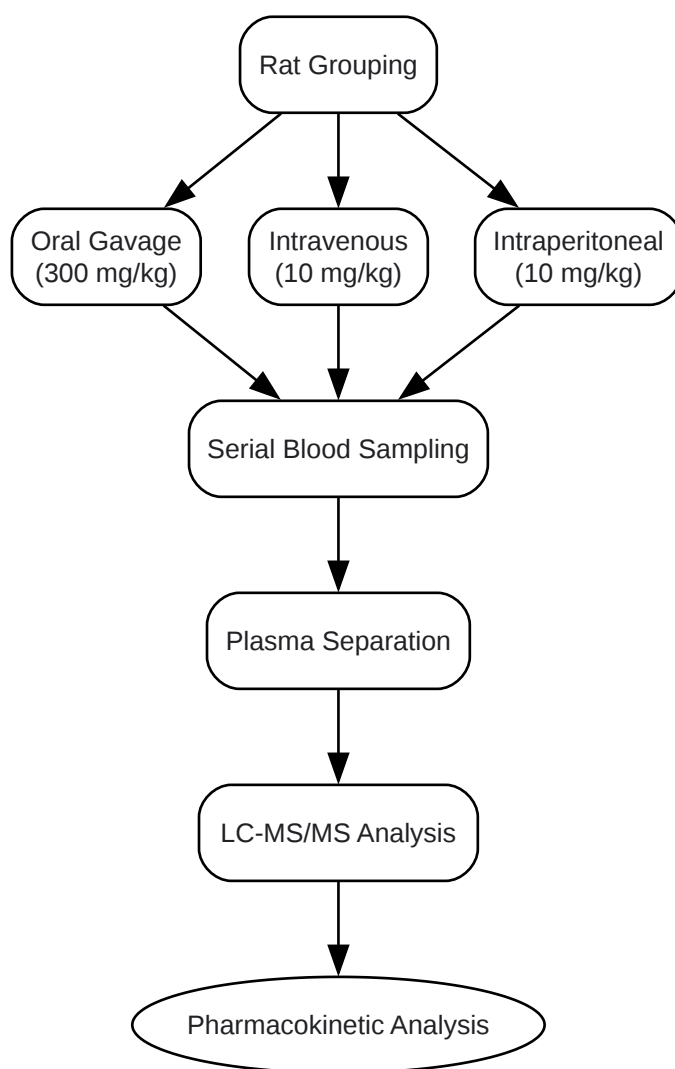
Experimental Protocols

1. Pharmacokinetic Study in Rats

- Objective: To determine the pharmacokinetic profile of Amentoflavone following different administration routes.
- Animal Model: Rats.
- Materials:
 - Amentoflavone
 - Appropriate vehicle for each administration route (e.g., DMSO, saline)
- Procedure:
 - Divide rats into three groups for different administration routes.
 - Oral Gavage: Administer Amentoflavone at a dose of 300 mg/kg.
 - Intravenous Injection: Administer Amentoflavone at a dose of 10 mg/kg.
 - Intraperitoneal Injection: Administer Amentoflavone at a dose of 10 mg/kg.

- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
- Process blood samples to separate plasma and analyze Amentoflavone concentrations using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life, bioavailability).

Experimental Workflow Diagram



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Caption: Workflow for Amentoflavone pharmacokinetic studies in rats.

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